LSD1 Inhibitor Potency: Cyclobutylamino-Cyclopropane Scaffold vs. 2-Phenylcyclopropan-1-amine
The cyclobutylamino-cyclopropane scaffold, as featured in the LSD1 inhibitor T-448, demonstrates a >1,200-fold increase in inhibitory potency against LSD1 compared to the 2-phenylcyclopropan-1-amine core. This differentiation highlights the unique value of the cyclobutyl-substituted cyclopropanamine architecture in achieving high-affinity target engagement [1] .
| Evidence Dimension | LSD1 enzyme inhibition potency |
|---|---|
| Target Compound Data | T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate) IC50 = 22 nM [1] |
| Comparator Or Baseline | 2-Phenylcyclopropan-1-amine (tranylcypromine core) IC50 = 27,800 nM (27.8 µM) |
| Quantified Difference | >1,200-fold improvement in potency (22 nM vs 27,800 nM) |
| Conditions | Biochemical assay with recombinant human LSD1 enzyme |
Why This Matters
This demonstrates the critical role of the cyclobutylamino-cyclopropyl substructure in achieving nanomolar potency for LSD1, a key target in neuropsychiatric and oncology research, making this scaffold highly valuable for medicinal chemistry programs.
- [1] Matsuda S, et al. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology. 2019;44(8):1505–1512. DOI: 10.1038/s41386-018-0300-9. View Source
